molecular formula C18H18N2O2 B5686222 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B5686222
M. Wt: 294.3 g/mol
InChI Key: RPPATQQKUNUTPX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is an organic compound with a complex structure that includes a benzoxazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring followed by the introduction of the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For example, the use of boron reagents in Suzuki–Miyaura coupling reactions can be employed to introduce the necessary substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and propanamide analogs. Examples are:

Uniqueness

What sets 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11(2)17(21)19-13-8-9-16-15(10-13)20-18(22-16)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPATQQKUNUTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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